molecular formula C10H20ClNO2 B6183090 ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride CAS No. 2613300-02-8

ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride

Cat. No.: B6183090
CAS No.: 2613300-02-8
M. Wt: 221.7
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Description

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a cyclopentyl ring, and an ethyl ester group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and ethyl acetoacetate.

    Formation of Intermediate: Cyclopentanone is reacted with ethyl acetoacetate in the presence of a base to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino compounds.

Scientific Research Applications

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or cell signaling.

Comparison with Similar Compounds

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as ethyl (3S)-3-amino-3-cyclohexylpropanoate and ethyl (3S)-3-amino-3-cyclobutylpropanoate.

    Uniqueness: The presence of the cyclopentyl ring in this compound imparts distinct steric and electronic properties, influencing its reactivity and biological activity.

Properties

CAS No.

2613300-02-8

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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